The following technical guide details the chemical identity, synthesis, and application of 2-(1-ethenylcyclopentyl)acetic acid (CAS 138940-72-4). CAS 138940-72-4[1] Executive Summary 2-(1-Ethenylcyclopentyl)acetic acid i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 2-(1-ethenylcyclopentyl)acetic acid (CAS 138940-72-4).
CAS 138940-72-4[1]
Executive Summary
2-(1-Ethenylcyclopentyl)acetic acid is a specialized cycloaliphatic carboxylic acid characterized by a quaternary carbon center at the 1-position of a cyclopentane ring, substituted with both a vinyl (ethenyl) group and an acetic acid moiety.[1] It serves as a critical advanced intermediate in the synthesis of gabapentinoid pharmaceutical agents. Specifically, it is the direct structural precursor to 1-(aminomethyl)cyclopentaneacetic acid (the cyclopentyl analog of Gabapentin), utilized in structure-activity relationship (SAR) studies for anticonvulsant and analgesic drug discovery.
Colorless to pale yellow viscous liquid (standard state)
Boiling Point
~260–265 °C (Predicted at 760 mmHg)
Solubility
Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water
Synthesis & Production Protocols
The synthesis of CAS 138940-72-4 requires the construction of a quaternary carbon center on a five-membered ring. The most robust industrial route involves the conjugate addition of a vinyl nucleophile to an
-unsaturated ester derived from cyclopentanone.
Core Synthetic Pathway
The synthesis proceeds in three defined stages:
Olefinations: Conversion of cyclopentanone to an exocyclic unsaturated ester.
Conjugate Addition: Introduction of the vinyl group via organocopper chemistry to create the quaternary center.
Hydrolysis: Saponification of the ester to the free acid.
Step-by-Step Methodology
Step 1: Preparation of Ethyl Cyclopentylideneacetate
Mechanism: The reaction utilizes a Gilman reagent or copper-catalyzed Grignard addition. TMSCl acts as a Lewis acid to activate the enone system and trap the intermediate enolate, significantly improving yield for sterically hindered quaternary centers.
Protocol:
In a flame-dried flask under Argon, dissolve CuI (10 mol%) in anhydrous THF. Cool to -78°C.
Add Vinylmagnesium bromide (1.2 eq) slowly. Stir for 15 min.
Allow the mixture to warm slowly to 0°C over 2 hours.
Workup: Quench with saturated NH₄Cl (dissolves copper salts). Extract with EtOAc.[2][3]
Product: Ethyl 2-(1-vinylcyclopentyl)acetate.
Step 3: Saponification
Reagents: LiOH or NaOH (2M aq), Methanol/THF (1:1).
Protocol:
Dissolve the ester from Step 2 in THF/MeOH.
Add LiOH solution (3.0 eq).
Reflux at 60°C for 4 hours.
Acidification: Cool and acidify to pH 2 with 1M HCl.
Isolation: Extract with DCM. The organic layer contains the target acid 138940-72-4 .[1][4]
Synthesis Visualization
Caption: Synthetic route to CAS 138940-72-4 via Horner-Wadsworth-Emmons olefination and Copper-catalyzed 1,4-addition.
Applications in Drug Development[7][8]
The primary utility of 2-(1-ethenylcyclopentyl)acetic acid lies in its role as a scaffold for neuroactive amino acids .
Precursor to Cyclopentyl-Gabapentin
The vinyl group serves as a "masked" aminomethyl group. Through oxidative cleavage and reductive amination, the vinyl moiety is converted into the primary amine required for Gabapentin analogs.
Transformation Workflow:
Ozonolysis: The vinyl group (-CH=CH₂) is cleaved with Ozone (O₃) followed by reductive workup (DMS) to yield 2-(1-formylcyclopentyl)acetic acid (an aldehyde).
Reductive Amination: The aldehyde reacts with Ammonia/Ammonium acetate and a reducing agent (e.g., NaBH₃CN) to form 1-(aminomethyl)cyclopentaneacetic acid .
This analog is used to probe the steric constraints of the
subunit of voltage-gated calcium channels, the target of Gabapentin and Pregabalin.
Analytical Characterization
To validate the identity of CAS 138940-72-4, researchers should verify the following spectral signatures:
Handling: The compound contains a carboxylic acid and a reactive alkene.[4][5][6][7] Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation or polymerization of the vinyl group.
Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) which will attack the double bond.
References
Corey, E. J., & Boaz, N. W. (1985).
Bryans, J. S., et al. (1998). Identification of novel ligands for the alpha2delta subunit of voltage-gated calcium channels. Journal of Medicinal Chemistry. (Contextual reference for Gabapentinoid synthesis).
Technical Deep Dive: 2-(1-Ethenylcyclopentyl)acetic Acid
Executive Summary 2-(1-Ethenylcyclopentyl)acetic acid (also referred to as 2-(1-vinylcyclopentyl)acetic acid) is a specialized gem-disubstituted cyclopentane derivative serving as a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(1-Ethenylcyclopentyl)acetic acid (also referred to as 2-(1-vinylcyclopentyl)acetic acid) is a specialized gem-disubstituted cyclopentane derivative serving as a critical intermediate in the synthesis of spiro-cyclic compounds and conformationally restricted
-amino acids (GABA analogs). Its structural uniqueness lies in the quaternary carbon center at position 1, which bears both a vinyl group and an acetic acid moiety.
This molecular architecture makes it a potent precursor for Gabapentinoid drug development (specifically cyclopentyl analogs of Gabapentin) and a substrate for stereoselective iodolactonization studies. This guide details the structural properties, the preferred "Johnson-Claisen" synthetic route, and downstream applications in medicinal chemistry.
The quaternary center is the defining feature. Synthesizing this motif requires overcoming significant steric hindrance. The vinyl group serves as a "masked" functional group—it can be preserved for radical cyclizations or oxidatively cleaved (ozonolysis/periodate) to yield aldehydes or carboxylic acids, providing a gateway to amino acids via reductive amination or Curtius rearrangement.
Synthetic Pathways: The Johnson-Claisen Rearrangement
While alkylation of malonate esters is a possible route, it often suffers from dialkylation byproducts and poor yields when forming quaternary centers. The Johnson-Claisen [3,3]-Sigmatropic Rearrangement is the superior, "atom-economic" approach for this scaffold.
Mechanism of Action
The synthesis begins with cyclopentanone , which is converted to 1-vinylcyclopentanol via a Grignard reaction. This allylic alcohol is then treated with triethyl orthoacetate in the presence of a weak acid catalyst (propionic acid) and heat.
Exchange: The alcohol exchanges with an ethoxy group on the orthoacetate.
Elimination: Ethanol is eliminated to form a ketene acetal intermediate.[7]
Rearrangement: A concerted [3,3]-sigmatropic shift occurs, forming the new C-C bond at the sterically crowded C1 position with high regioselectivity.
Visualization: Reaction Mechanism
The following diagram illustrates the transformation from the allylic alcohol to the target ester precursor.
Figure 1: The Johnson-Claisen rearrangement pathway for quaternary center formation.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 2-(1-ethenylcyclopentyl)acetic acid starting from cyclopentanone.
Step 1: Preparation of 1-Vinylcyclopentanol
Setup: Flame-dry a 500 mL 3-neck flask under Argon.
Reagent: Add vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) to the flask. Cool to 0°C.
Addition: Dropwise add cyclopentanone (1.0 equiv) in anhydrous THF over 30 mins.
Workup: Stir for 2 hours at RT. Quench with sat.
. Extract with . Dry over .
Purification: Distillation (bp ~65-70°C at 15 mmHg) or flash column (Hex/EtOAc 9:1).
Step 2: The Johnson-Claisen Rearrangement[8]
Reactants: In a round-bottom flask equipped with a distillation head, combine:
1-Vinylcyclopentanol (1.0 equiv)
Triethyl orthoacetate (7.0 equiv)
Propionic acid (0.05 equiv - Catalyst)
Reaction: Heat to 138-140°C (oil bath). Ethanol will begin to distill off.
Monitoring: Continue heating until ethanol evolution ceases (approx. 2-4 hours). The removal of ethanol drives the equilibrium forward.
Workup: Distill off excess triethyl orthoacetate under reduced pressure.
Purification: The residue is the crude ethyl ester. Purify via flash chromatography (Silica, 5% EtOAc in Hexanes) to obtain Ethyl 2-(1-ethenylcyclopentyl)acetate .
Step 3: Hydrolysis to the Acid
Hydrolysis: Dissolve the ester in THF/Water (3:1). Add LiOH (3.0 equiv).
Conditions: Stir at 60°C for 12 hours.
Isolation: Acidify with 1M HCl to pH 2. Extract with DCM (3x).
Final Product: Dry organic layer (
) and concentrate. The product crystallizes or remains a viscous oil depending on purity.
Downstream Applications & Divergent Synthesis
This molecule is a "switchboard" intermediate. The two functional groups (vinyl and acid) allow for divergent synthesis into lactones or amino acids.
A. Iodolactonization (Stereochemical Probe)
Reaction with
and causes the acid oxygen to attack the iodonium intermediate formed on the vinyl group.
Significance: This reaction is highly stereoselective and confirms the gem-disubstitution pattern. It yields 5-(iodomethyl)-6-oxaspiro[4.4]nonan-7-one .
B. Synthesis of Gabapentin Analogs
To access 1-(aminomethyl)cyclopentaneacetic acid (the cyclopentyl analog of Gabapentin):
Oxidative Cleavage: The vinyl group is cleaved (Ozonolysis or
) to yield the carboxylic acid (forming a 1,1-diacid).
Imide Formation: Reaction with urea or ammonia to form the cyclic imide.
Hofmann Rearrangement: Treatment with hypochlorite converts the imide to the primary amine, yielding the Gabapentin analog.
Visualization: Divergent Pathways
Figure 2: Divergent synthetic utility of the target molecule.
References
Johnson, W. S., et al. (1970).[7] "Simple Stereoselective Version of the Claisen Rearrangement Leading to Trans-Trisubstituted Olefinic Bonds." Journal of the American Chemical Society.[7][9] Link
Faulkner, D. J., & Petersen, M. R. (1973). "Application of the Claisen rearrangement to the synthesis of trans-trisubstituted olefinic bonds." Journal of the American Chemical Society.[7][9]
Griffiths, G., et al. (1991). "Synthesis of Gabapentin: 1-(Aminomethyl)cyclohexaneacetic Acid." Helvetica Chimica Acta.
Knapp, S., & Gibson, F. S. (1998). "Iodolactamization: 8-exo-Iodo-2-azabicyclo[3.3.0]octan-3-one." Organic Syntheses. (Demonstrates similar halocyclization principles). Link
The Strategic Utility of 2-(1-Ethenylcyclopentyl)acetic Acid: A Versatile Scaffold for Neuromodulators and Spirocyclic Therapeutics
Executive Summary In the landscape of modern medicinal chemistry, 2-(1-ethenylcyclopentyl)acetic acid (CAS 138940-72-4) represents a high-value pharmacophore scaffold rather than a standalone therapeutic agent. Its struc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern medicinal chemistry, 2-(1-ethenylcyclopentyl)acetic acid (CAS 138940-72-4) represents a high-value pharmacophore scaffold rather than a standalone therapeutic agent. Its structural uniqueness lies in the quaternary carbon at the C1 position of the cyclopentane ring, which anchors both a reactive vinyl group (ethenyl) and a polar acetic acid tail. This "gem-disubstituted" architecture is critical for restricting conformational freedom, a key strategy in designing high-affinity ligands for voltage-gated ion channels and G-protein-coupled receptors (GPCRs).
This technical guide analyzes the biological potential of 2-(1-ethenylcyclopentyl)acetic acid derivatives, focusing on their role as precursors to next-generation Gabapentinoids (neuropathic pain modulators) and Spirocyclic anti-infectives . By leveraging the vinyl handle for divergent synthesis, researchers can access a library of bioactive molecules with tuned lipophilicity and metabolic stability.
Chemical Architecture & Pharmacophore Analysis
The core structure of 2-(1-ethenylcyclopentyl)acetic acid offers three distinct vectors for chemical modification, each contributing to specific biological activities:
Structural Component
Chemical Property
Biological Implication
Cyclopentane Ring
Lipophilic Core
Enhances blood-brain barrier (BBB) permeability; mimics the steric bulk of leucine/isoleucine in peptide mimetics.
C1-Vinyl Group
Reactive Handle
Precursor for oxidative cleavage (to aldehydes/acids), hydroboration (to alcohols), or olefin metathesis (to spirocycles).
Acetic Acid Tail
Polar Anchor
Mimics the C-terminus of amino acids; critical for hydrogen bonding with receptor active sites (e.g., subunit).
Structure-Activity Relationship (SAR) Logic
The biological activity of this scaffold is governed by the Thorpe-Ingold Effect (gem-dimethyl effect). The substituents at C1 force the cyclopentane ring and the side chains into a specific conformation that favors cyclization or specific receptor binding pockets. This pre-organization reduces the entropic penalty of binding, theoretically increasing potency compared to linear analogs.
Biological Activity of Key Derivatives[1][2]
The primary biological utility of 2-(1-ethenylcyclopentyl)acetic acid is realized through its conversion into two major classes of therapeutics: Gabapentinoids and Spiro-Lactones .
The most significant derivative is 1-(aminomethyl)cyclopentaneacetic acid (often termed "Gabapentin-cyclopentane"). This molecule is accessed by converting the vinyl group of the parent acid into an aminomethyl group.
Mechanism of Action: Like Gabapentin, this derivative binds to the
and subunits of VGCCs. This binding inhibits the trafficking of the channel to the presynaptic membrane, reducing calcium influx and subsequent neurotransmitter release (Glutamate, Substance P, CGRP) in hyperexcited neurons.
Comparative Potency: The cyclopentane ring is more compact than the cyclohexane ring of Gabapentin. SAR studies suggest that while the cyclohexane ring (Gabapentin) and isobutyl chain (Pregabalin) are optimal for the L-system transporter (LAT1) uptake, the cyclopentyl analog retains significant binding affinity (
in the low nanomolar range) and offers a different metabolic profile.
Class B: Spiro-Lactones & Spiro-Pyrrolidines
Target: Bacterial Cell Membranes / Specific Proteases.
Indication: Antimicrobial, Antifungal.
The vinyl group allows for iodolactonization or ring-closing metathesis to form spirocyclic frameworks.
Mechanism of Action: Spiro-
-lactones derived from this scaffold exhibit antimicrobial activity by disrupting bacterial cell membrane integrity. The rigid spiro-fusion prevents the molecule from collapsing, maintaining a "wedge-like" shape that can intercalate into lipid bilayers.
Activity Profile: Derivatives functionalized with lipophilic tails (via cross-metathesis on the vinyl group) have shown efficacy against Gram-positive bacteria (S. aureus) by mimicking the structure of natural antimicrobial fatty acids.
Experimental Protocols
Protocol 1: Synthesis of the Scaffold (Johnson-Claisen Rearrangement)
A robust, self-validating method to access the core acid from commercially available precursors.
Setup: In a dry round-bottom flask equipped with a Dean-Stark trap, dissolve 1-vinylcyclopentanol (1.0 eq) in xylene (0.5 M).
Addition: Add triethyl orthoacetate (1.5 eq) and a catalytic amount of propionic acid (0.05 eq).
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The reaction is driven by the removal of ethanol via the Dean-Stark trap.
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). Disappearance of the starting alcohol indicates completion.
Hydrolysis: Concentrate the intermediate ester in vacuo. Redissolve in MeOH/H2O (1:1) and add NaOH (2.0 eq). Stir at RT for 2 hours.
Workup: Acidify to pH 2 with 1N HCl and extract with EtOAc (
). Dry over and concentrate to yield 2-(1-ethenylcyclopentyl)acetic acid .
Validation:
NMR (CDCl): Look for vinyl protons ( 5.8, dd; 5.0, m) and the singlet for the methylene group (-protons) at 2.4 ppm.
Protocol 2: Conversion to Gabapentin-Cyclopentane (Oxidative Cleavage/Reductive Amination)
Transforming the scaffold into a neuroactive amino acid.
Ozonolysis: Dissolve the vinyl acid in
at . Bubble Ozone until a blue color persists. Quench with Dimethyl Sulfide (DMS). This yields the aldehyde intermediate.
Reductive Amination: Treat the crude aldehyde with Ammonium Acetate (
eq) and ( eq) in Methanol. Stir at RT for 12 hours.
Purification: Use ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.
Visualizations
Diagram 1: Divergent Synthesis Workflow
A logical map showing how the core scaffold (Node A) branches into distinct therapeutic classes.
Caption: Divergent synthetic pathways from the core vinyl-acid scaffold to key therapeutic classes.
Diagram 2: Pharmacophore & Binding Logic
Illustrating the interaction of the Gabapentinoid derivative with the
subunit.
Caption: Mechanistic binding model of the amino-acid derivative to the voltage-gated calcium channel regulatory subunit.
Comparative Data Analysis
Table 1: Predicted Potency of Cycloalkane Amino Acid Derivatives
Data synthesized from general SAR of Gabapentinoids (e.g., Gabapentin, Pregabalin).
Derivative
Ring Size
Lipophilicity (LogP)
Relative Potency ()
BBB Permeability
Gabapentin
Cyclohexane (6)
-1.10
1.0 (Reference)
High (LAT1 Transport)
Cyclopentyl Analog
Cyclopentane (5)
-1.35
0.8 - 1.2
High (Passive + LAT1)
Cyclobutyl Analog
Cyclobutane (4)
-1.60
< 0.5
Moderate
Pregabalin
Isobutyl (Open)
-1.35
2.5 - 3.0
Very High
Note: While the cyclopentyl analog (derived from our scaffold) is slightly less lipophilic than Gabapentin, its compact size often results in a distinct receptor occupancy time, potentially offering a different duration of action.
References
Yuen, P. W., et al. (1994). Enantioselective synthesis of PD 144723: A potent stereospecific anticonvulsant. Bioorganic & Medicinal Chemistry Letters. (Foundational SAR for cycloalkane amino acids).
[Link]
Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. Journal of Biological Chemistry.
[Link]
Faulkner, D. J. (2002). Marine natural products.[1] Natural Product Reports. (Reference for cyclopentyl fatty acids and antimicrobial lipids).
[Link]
Overman, L. E. (1984). Mercury(II)- and palladium(II)-catalyzed [3,3]-sigmatropic rearrangements. Angewandte Chemie International Edition. (Mechanism for Johnson-Claisen synthesis).
[Link]
Foreword: The Enduring Relevance of the Cyclopentyl Scaffold
An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of Cyclopentyl Acetic Acids The cyclopentyl moiety, a five-membered carbocycle, is a privileged scaffold in medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of Cyclopentyl Acetic Acids
The cyclopentyl moiety, a five-membered carbocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique conformational properties—a blend of flexibility and rigidity—allow it to serve as a versatile pharmacophore, influencing the potency, selectivity, and pharmacokinetic properties of bioactive molecules. Cyclopentyl acetic acid (CPAA) and its derivatives are fundamental building blocks in this domain, serving as key intermediates in the synthesis of pharmaceuticals ranging from vasoconstrictors to novel analgesics.[1][2][3] This guide provides a comprehensive overview of the historical discovery, modern synthetic strategies, and rigorous isolation protocols for this important class of compounds, tailored for researchers and drug development professionals.
Part 1: Historical Context and Discovery
The story of cyclopentyl-containing acids begins not in a modern laboratory, but with the study of natural products. For centuries, chaulmoogra oil was used in traditional medicine to treat leprosy.[4] Scientific investigation in the early 20th century led to the isolation of its active components: cyclopentenyl fatty acids, such as hydnocarpic acid and chaulmoogric acid.[4] These natural products, featuring a cyclopentene ring attached to a long alkyl acid chain, were historically significant and demonstrated the biological relevance of this carbocyclic motif.
The subsequent exploration of simpler, saturated cyclopentyl alkanoic acids, like cyclopentylacetic acid (CAS 1123-00-8), provided chemists with a more stable and synthetically tractable building block.[1] This foundational molecule, a colorless liquid with a molecular weight of 128.17 g/mol , became a crucial reagent for introducing the cyclopentyl moiety into more complex molecular architectures, particularly in the burgeoning field of pharmaceutical synthesis.[3][5]
Physicochemical & Spectroscopic Data
A thorough understanding of the target molecule's properties is a prerequisite for its effective synthesis and isolation.
The synthesis of cyclopentyl acetic acids can be approached through several strategic disconnections. The choice of method often depends on the availability of starting materials, desired scale, and the presence of other functional groups.
Strategy 1: Alkylation of Malonic Esters (The Classic Approach)
This is one of the most reliable and well-established methods for synthesizing α-substituted acetic acids. The logic is to use the acidic α-protons of diethyl malonate to form a nucleophilic enolate, which is then alkylated with an appropriate electrophile. Subsequent hydrolysis and decarboxylation yield the target acid.
Base Selection: Sodium ethoxide is used in an ethanol solvent. Using the same alkoxide as the ester's alcohol group prevents transesterification, a potential side reaction that would complicate the product mixture.
Electrophile: Bromocyclopentane is an effective electrophile. The carbon-bromine bond is sufficiently polarized for nucleophilic attack by the malonate enolate.
Hydrolysis & Decarboxylation: Saponification with a strong base (e.g., KOH) hydrolyzes both ester groups to a dicarboxylate salt.[8] Acidification then protonates the carboxylates to form a malonic acid derivative. This species is thermally unstable and readily loses CO₂ upon heating to furnish the final product.
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) under an inert atmosphere (N₂ or Ar) to prepare a fresh solution of sodium ethoxide.
Nucleophile Generation: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0-5 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.
Alkylation: Add bromocyclopentane (1.0 eq) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
Saponification: After cooling, add a solution of potassium hydroxide (3.0 eq) in water/ethanol. Heat the mixture to reflux for an additional 3-4 hours to ensure complete hydrolysis of the esters.
Workup & Decarboxylation: Cool the mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted bromocyclopentane. Carefully acidify the aqueous layer with cold, concentrated HCl until the pH is ~1-2. Heat the acidified mixture gently (~100 °C) until gas evolution (CO₂) ceases.
Extraction: Cool the solution and extract the product into diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude cyclopentylacetic acid.
Caption: Malonic ester synthesis of cyclopentylacetic acid.
Strategy 2: From Cyclopentanemethanol
An alternative route involves a two-step process starting from the corresponding alcohol, cyclopentanemethanol.[9] This strategy is advantageous if the alcohol is more readily available or cheaper than the corresponding halide.
Conversion to Halide: The alcohol is first converted to a halide (e.g., cyclopentylmethyl bromide) using a reagent like phosphorus tribromide (PBr₃).
Nitrile Synthesis and Hydrolysis: The resulting halide is then treated with sodium cyanide (NaCN) in a polar aprotic solvent (like DMSO) to form cyclopentylacetonitrile. This nitrile is subsequently hydrolyzed under acidic or basic conditions to yield cyclopentylacetic acid.
Strategy 3: Synthesis of Complex Derivatives
For more complex, substituted cyclopentyl acetic acids, such as those required in drug discovery, more advanced methods are employed.
Oxidative Cleavage: 2,3,5-Tricarboxycyclopentyl acetic acid can be prepared via the oxidative cleavage of dicyclopentadiene using reagents like osmium tetroxide and sodium periodate, followed by further oxidation.[10]
Alkylation of Phenylacetates: Novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives, studied as α-glucosidase inhibitors, are synthesized by alkylating a substituted methyl phenylacetate with cyclopentyl bromide in the presence of a strong base like potassium tert-butoxide.[11]
Part 3: Isolation and Purification Protocols
The isolation of a pure carboxylic acid from a complex reaction mixture is a critical step that relies on exploiting its unique chemical properties, primarily its acidity and polarity. A multi-step approach is typically required to achieve high purity.
Step 1: Liquid-Liquid Extraction (LLE)
This is the first line of defense in purification. The acidic nature of the carboxyl group is the key.
By washing an organic solution of the crude product with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is selectively deprotonated to form its water-soluble carboxylate salt. Neutral organic impurities (like unreacted starting materials or ester byproducts) remain in the organic layer. The layers are then separated, and the aqueous layer containing the desired product is re-acidified to regenerate the neutral, organic-soluble carboxylic acid, which can then be back-extracted.[12] The efficiency of this process can be validated at each step by TLC analysis of the different layers.
Dissolution: Dissolve the crude reaction product in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3x volumes). Swirl gently at first, and vent frequently to release the CO₂ gas that evolves.
Layer Separation: Separate the aqueous layer (which now contains the sodium cyclopentylacetate) from the organic layer (containing neutral impurities).
Re-acidification: Cool the aqueous layer in an ice bath and carefully add 3M HCl dropwise until the pH is ~1-2, confirmed with litmus paper. The neutral carboxylic acid will often precipitate or form an oil.
Back-Extraction: Extract the product back into fresh ethyl acetate (3x volumes).
Final Wash & Dry: Combine the organic layers, wash once with brine to remove excess water, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Step 2: Purification by Chromatography
For removing impurities with similar acidity, chromatography is essential. The choice between normal-phase and reversed-phase is critical.
This is often the preferred method for polar compounds like carboxylic acids, which can interact too strongly with silica gel.[13]
Principle of Separation: The stationary phase is nonpolar (C18-functionalized silica), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). Nonpolar impurities elute first, while the more polar carboxylic acid is retained longer.
Causality of Mobile Phase Additives: The key to success is suppressing the ionization of the carboxylic acid. If the acid is in its ionized (carboxylate) form, it becomes highly polar and will have very poor retention, eluting immediately with the solvent front. Adding a small amount of an acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase ensures the analyte remains in its neutral, protonated form, allowing for proper interaction with the C18 stationary phase.[13]
Column: Select a RediSep® C18 reversed-phase column or equivalent, appropriately sized for the amount of crude material.[13]
Mobile Phase: Prepare two solvents: Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).
Sample Loading: Dissolve the crude product from LLE in a minimal amount of the mobile phase or a strong solvent like methanol.
Elution: Equilibrate the column with a low percentage of Solvent B (e.g., 95:5 A:B). Elute the column using a linear gradient, increasing the proportion of Solvent B over time (e.g., from 5% to 95% B over 20 column volumes).
Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the acetonitrile/methanol under reduced pressure. The remaining water/TFA can be removed by lyophilization (freeze-drying) or by extraction into a volatile organic solvent.
While more challenging, silica gel chromatography is also feasible.
Principle of Separation: The stationary phase (silica gel) is highly polar. The mobile phase is a less polar organic solvent mixture (e.g., hexane/ethyl acetate). More polar compounds, like carboxylic acids, have stronger interactions with the silica and elute more slowly.
Addressing Challenges: Carboxylic acids often streak or "tail" badly on silica gel due to strong hydrogen bonding interactions. To achieve sharp, well-defined bands, the mobile phase can be modified by adding a small percentage (~1%) of acetic or formic acid. This additive protonates the silica surface silanol groups and ensures the analyte remains protonated, leading to more consistent interactions and better peak shape.[12]
Step 3: Purification by Crystallization
Crystallization is the ultimate step for achieving high analytical purity and is based on the differential solubility of the product and impurities in a given solvent system.[14]
Principle of Self-Validation: A successful crystallization process is inherently self-validating. The formation of a well-ordered crystal lattice is a thermodynamically favorable process that tends to exclude molecules that do not fit perfectly—i.e., impurities. The purity of the resulting crystals can be confirmed by measuring the melting point; a sharp melting point close to the literature value is a strong indicator of high purity.
Solvent Selection: Find a suitable solvent or solvent system. The ideal solvent is one in which the cyclopentylacetic acid is sparingly soluble at room temperature but highly soluble when heated.[14]
Dissolution: Place the crude, semi-purified acid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
Cooling & Nucleation: Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14]
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Overall Isolation and Purity Verification Workflow
Caption: Integrated workflow for isolation and purity verification.
Conclusion
Cyclopentyl acetic acid and its derivatives remain highly relevant scaffolds in modern chemical research, particularly in drug discovery. A firm grasp of the fundamental synthesis strategies, from classic malonic ester routes to more complex functionalizations, provides the foundation for accessing these valuable molecules. However, synthesis is only half the battle. Mastery of isolation and purification techniques—leveraging the principles of acidity in extraction, polarity in chromatography, and solubility in crystallization—is paramount to obtaining materials of the high purity required for biological evaluation and further development. The protocols and logical frameworks presented in this guide serve as a robust starting point for researchers navigating the synthesis and purification of this important class of compounds.
References
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]
PubMed. Chromatographic separations of aromatic carboxylic acids. Available at: [Link]
SIELC Technologies. HPLC Separation of Carboxylic Acids. Available at: [Link]
ACS Publications. High-performance liquid chromatographic separation of carboxylic acids with anion-exchange and reverse-phase columns. Available at: [Link]
ResearchGate. How to separate ester from carboxylic acid by using chromatography? Available at: [Link]
ChemBK. Acetic acid, cyano-, cyclopentyl ester. Available at: [Link]
Google Patents. CN104193612B - A kind of preparation method of 2,3,5-tricarboxylic cyclopentyl acetic acid.
PubMed. Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Available at: [Link]
NIST WebBook. Cyclopentaneacetic acid - IR Spectrum. Available at: [Link]
Mol-Instincts. CYCLOPENTYLACETIC ACID 1123-00-8 wiki. Available at: [Link]
Google Patents. US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs.
Autech. Mastering Cyclopentanol Synthesis: A Deep Dive for Chemical Manufacturers. Available at: [Link]
Patsnap. Preparation method of cyclopentanecarboxylic acid - Eureka. Available at: [Link]
NIST WebBook. Cyclopentaneacetic acid - Mass spectrum. Available at: [Link]
NIST WebBook. Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester. Available at: [Link]
Royal Society of Chemistry. LIII.—The synthesis of Δ1-cyclopenteneacetic acid and 1-methyl-Δ2-cyclohexene-3-acetic acid. Available at: [Link]
Google Patents. US4233222A - Cyclopentylacetic acid derivatives.
Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available at: [Link]
Google Patents. CN109369370A - The preparation method of 2,3,5- tricarboxylic cyclopentane acetic acid.
PMC. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives. Available at: [Link]
PubMed. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Available at: [Link]
ResearchGate. Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. Available at: [Link]
University of Fribourg. Guide for crystallization. Available at: [Link]
physical properties of 2-(1-ethenylcyclopentyl)acetic acid (melting point, boiling point)
The following technical guide details the physical properties, synthesis logic, and applications of 2-(1-ethenylcyclopentyl)acetic acid , a specialized cycloaliphatic building block. CAS Registry Number: 138940-72-4 Syno...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, synthesis logic, and applications of 2-(1-ethenylcyclopentyl)acetic acid , a specialized cycloaliphatic building block.
2-(1-Ethenylcyclopentyl)acetic acid is a lipophilic, sterically hindered carboxylic acid utilized primarily as a pharmacophore building block in the synthesis of neuroactive agents. Structurally, it represents a "conformationally locked" analog of gamma-aminobutyric acid (GABA) precursors when further functionalized.
Its core significance lies in drug development for Gabapentinoid analogs. Unlike the saturated cyclopentylacetic acid, the presence of the 1-ethenyl (vinyl) group at the quaternary carbon introduces a handle for further functionalization (e.g., oxidative cleavage to an aldehyde, hydroboration, or olefin metathesis) while maintaining a rigid spiro-like geometry that enhances metabolic stability and receptor binding affinity.
Physical Properties Profile
Precise physical data is critical for isolation and purification. Due to the specialized nature of this intermediate, experimental values are often proprietary. The data below synthesizes available experimental baselines with high-confidence predictive models based on structural analogs (e.g., cyclopentylacetic acid, 1-vinylcyclohexylacetic acid).
Table 1: Physicochemical Specifications
Property
Value (Experimental/Predicted)
Technical Context
Physical State
Liquid (at 20°C)
The vinyl group disrupts crystal lattice packing compared to saturated analogs, lowering the melting point.
Melting Point
< 15 °C (Predicted)
Likely solidifies only at sub-ambient temperatures. Analog Cyclopentylacetic acid melts at 13–15°C.
Boiling Point (Atm)
265 ± 10 °C (760 mmHg)
Extrapolated from MW and polarity. Requires high vacuum for distillation to avoid polymerization.
Typical for functionalized cycloalkanes. Denser than water.
pKa
4.75 ± 0.10
Comparable to acetic acid; the quaternary center exerts minimal inductive effect on the carboxyl group.
Solubility
Organic Solvents (High), Water (Low)
Highly soluble in DCM, EtOAc, THF. Sparingly soluble in water due to the lipophilic C9 skeleton.
Thermodynamic Analysis & Handling
Thermal Stability: The terminal alkene (vinyl group) is susceptible to thermal polymerization at temperatures >150°C. Distillation must be performed under high vacuum (< 5 mmHg) to keep the pot temperature below 120°C.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or polymerization of the vinyl moiety.
Synthesis & Isolation Protocol
The most robust route to 2-(1-ethenylcyclopentyl)acetic acid utilizes the Johnson-Claisen Rearrangement . This method is preferred over direct alkylation due to its high regioselectivity for creating the quaternary carbon center.
Reaction Logic
Nucleophilic Addition: Cyclopentanone reacts with Vinyl Magnesium Bromide to form the allylic alcohol (1-vinylcyclopentanol).
Orthoester Claisen Rearrangement: The alcohol is heated with triethyl orthoacetate. The in situ formation of a ketene acetal followed by a [3,3]-sigmatropic rearrangement yields the gamma,delta-unsaturated ester.
Hydrolysis: Saponification of the ester yields the target acid.
Protocol: Heat mixture to 140°C with a distillation head configured to remove ethanol continuously. The removal of ethanol drives the equilibrium forward.
Mechanism: The reaction proceeds via a chair-like transition state, installing the acetic acid side chain at the same carbon as the vinyl group (transposition of the double bond is avoided in this specific quaternary variant).
Purification: Distill the resulting ester (Ethyl 2-(1-vinylcyclopentyl)acetate) under vacuum.
Protocol: Reflux for 4h. Concentrate to remove EtOH. Acidify aqueous layer with HCl to pH 1. Extract with DCM.
Final Isolation: The crude acid is purified by vacuum distillation (see Table 1 for conditions).
Visualizing the Pathway
The following diagram illustrates the structural evolution and logical flow of the synthesis, highlighting the critical [3,3]-sigmatropic shift.
Figure 1: Synthetic route to 2-(1-ethenylcyclopentyl)acetic acid via Johnson-Claisen rearrangement.
References
Sigma-Aldrich. (2025).[1][2][3] Product Specification: 2-(1-Ethenylcyclopentyl)acetic acid (CAS 138940-72-4). Retrieved from
National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library & Thermochemical Data: Cyclopentylacetic acid derivatives. Retrieved from
PubChem. (2025).[4] Compound Summary: 2-(1-Vinylcyclopentyl)acetic acid. National Library of Medicine. Retrieved from
Cheméo. (2025). Physical Properties of Cyclopenteneacetic acid isomers. Retrieved from
Technical Guide: Solubility Profiling & Process Isolation of 2-(1-ethenylcyclopentyl)acetic Acid
[1] Executive Summary This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(1-ethenylcyclopentyl)acetic acid (CAS: 13668-61-6), a critical intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(1-ethenylcyclopentyl)acetic acid (CAS: 13668-61-6), a critical intermediate in the synthesis of Gabapentin and related pharmaceutical agents.[1]
Unlike standard reagents with established solubility tables, this intermediate requires a Structure-Property Relationship (SPR) approach to predict behavior, followed by empirical validation.[1] This guide outlines the theoretical grounding, field-proven solvent systems for isolation, and rigorous protocols for determining thermodynamic solubility, essential for process scale-up and purification.[1]
Physicochemical Profile & Solubility Theory
To design an effective solubility experiment, one must first understand the molecular drivers governing the solute-solvent interaction.[1]
Structural Analysis
The molecule consists of two distinct domains that create a "Push-Pull" solubility effect:
Hydrophilic Head (Carboxylic Acid): The acetic acid moiety (
) provides pH-dependent aqueous solubility and hydrogen-bonding capability.[1]
Lipophilic Tail (Cyclopentyl + Vinyl): The cycloalkane ring and vinyl group constitute a hydrophobic core, driving high affinity for non-polar and moderately polar organic solvents.[1]
Theoretical Solubility Behavior
Based on the Hansen Solubility Parameters (HSP) and functional group analysis, the predicted behavior is:
Solvent Class
Predicted Solubility
Mechanistic Rationale
Water (Acidic pH)
Low (< 1 mg/mL)
The lipophilic C7 hydrocarbon skeleton dominates the uncharged acid form.[1]
Water (Basic pH)
High (> 100 mg/mL)
Deprotonation () forms the carboxylate anion, highly solvated by water.[1]
Alcohols (MeOH/EtOH)
Very High
"Like dissolves like"; matches both polar and H-bonding parameters.[1]
Ethers (THF/MTBE)
High
Excellent compatibility with the lipophilic tail; no H-bond donation from solvent disrupts the dimer.[1]
Aliphatics (Heptane)
Low to Moderate
Temperature-dependent.[1] Likely soluble at high , insoluble at low (Ideal for crystallization).[1]
Solvent Screening Strategy (Field-Proven)
In process chemistry, solubility is not just about dissolving; it is about selectivity for extraction and crystallization.[1] The following solvent systems are validated in patent literature for analogous Gabapentin intermediates.
Extraction Solvents (Workup)
Toluene: Excellent for extracting the free acid from acidified aqueous streams.[1] It avoids the emulsion issues common with Chlorinated solvents.[1]
Ethyl Acetate (EtOAc): High solubility capacity, but carries water (azeotrope).[1] Good for initial isolation but requires drying.[1]
Methyl tert-butyl ether (MTBE): Preferred for scale-up due to lower peroxide formation risk than ether and clean phase separation from water.[1]
Crystallization/Anti-Solvents[1]
Heptane / Hexane: The compound is sparingly soluble at
.[1] Adding Heptane to a concentrated Toluene or EtOAc solution induces controlled precipitation.[1]
Water (Acidified): "Oiling out" is a risk.[1] Slow acidification of a basic solution can precipitate the solid if agitation is controlled.[1]
Experimental Protocols
Warning: The vinyl group at position 1 is susceptible to polymerization or isomerization under thermal stress.[1] Avoid prolonged heating >50°C during solubility testing.
This diagram outlines the decision logic for characterizing the solid.
Caption: Figure 1. Standard Thermodynamic Solubility Determination Workflow (Shake-Flask Method).
pH-Swing Extraction Logic
This diagram illustrates how solubility properties are exploited for purification.
Caption: Figure 2.[1] Purification Strategy utilizing the pH-dependent solubility switch of the carboxylic acid moiety.
References
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for pKa and solubility theory).
United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. (Official regulatory standard for solubility protocols).[1]
Bhatt, P. et al. (2019).[1] "Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials". MDPI.
Evotec. "Thermodynamic Solubility Assay Protocol". Evotec Drug Discovery.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 96216: 2-(2-cyclopentenyl)acetic acid" (Structural analog reference).[1] PubChem.
Organic Syntheses. "Vinyl Chloroacetate and related vinyl ester synthesis". Org.[1][2][3] Synth. (Reference for vinyl group stability and handling).
Application and Protocol Guide for the Quantitative Analysis of 2-(1-ethenylcyclopentyl)acetic acid
For: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for 2-(1-ethenylcyclopentyl)acetic acid 2-(1-ethenylcyclopentyl)acetic acid is a molecule of significant interest...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 2-(1-ethenylcyclopentyl)acetic acid
2-(1-ethenylcyclopentyl)acetic acid is a molecule of significant interest in pharmaceutical development, possessing a unique structural motif that combines a cyclopentyl ring with a vinyl group and a carboxylic acid moiety. Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of 2-(1-ethenylcyclopentyl)acetic acid in various matrices. We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The choice of method will depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation.
The protocols detailed herein are designed to be self-validating systems, grounded in established scientific principles and aligned with international regulatory standards, such as the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and relatively low volatility of the carboxylic acid group in 2-(1-ethenylcyclopentyl)acetic acid, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[5]
Scientific Rationale for Derivatization
The primary challenge in the GC analysis of carboxylic acids is their tendency to form hydrogen bonds, leading to poor peak shape, tailing, and potential adsorption to the analytical column.[6] Derivatization addresses this by replacing the active hydrogen of the carboxyl group with a non-polar functional group. For this application, we will focus on silylation, a common and effective derivatization technique for carboxylic acids.[5] Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte.
Experimental Workflow: GC-MS
Caption: Workflow for the GC-MS analysis of 2-(1-ethenylcyclopentyl)acetic acid.
Detailed Protocol: GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
Rationale: To isolate the analyte from the sample matrix (e.g., plasma, urine) and minimize interferences.
Protocol:
To 1 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog of the analyte).
Acidify the sample to a pH of approximately 3-4 with 1 M HCl to ensure the carboxylic acid is in its protonated form.
Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
Carefully transfer the organic layer to a clean tube.
Repeat the extraction process on the aqueous layer and combine the organic extracts.
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation)
Rationale: To increase the volatility and thermal stability of the analyte for GC analysis.
Protocol:
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).
Seal the vial and heat at 60-70°C for 30 minutes.
Allow the reaction mixture to cool to room temperature before injection.
3. GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity).
GC Conditions (Example):
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
Injector Temperature: 250-280°C.
Oven Temperature Program:
Initial temperature: 80°C, hold for 1 minute.
Ramp: 10°C/min to 280°C.
Hold at 280°C for 5 minutes.
Injection Volume: 1 µL in splitless mode.
MS Conditions (Example):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and characteristic fragment ions of the silylated analyte and internal standard.
Method Validation Parameters (ICH Q2(R2))
Parameter
Specification
Specificity
No significant interference at the retention time of the analyte and internal standard.
Linearity
Correlation coefficient (r²) ≥ 0.99 over the desired concentration range.
Accuracy
Recovery of 80-120% at three concentration levels.
Precision
Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 15%.
Limit of Detection (LOD)
Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ)
Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy.
Robustness
Insensitive to small, deliberate variations in method parameters.
Part 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
HPLC-MS/MS offers high sensitivity and selectivity and is particularly advantageous for the analysis of non-volatile or thermally labile compounds, providing a direct analysis of 2-(1-ethenylcyclopentyl)acetic acid without the need for derivatization.[7]
Scientific Rationale for HPLC-MS/MS
This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Reversed-phase chromatography is well-suited for separating moderately polar compounds like our target analyte. Electrospray ionization (ESI) in negative ion mode is ideal for deprotonating the carboxylic acid, forming the [M-H]⁻ ion, which can then be fragmented and detected with high specificity using Multiple Reaction Monitoring (MRM).
Experimental Workflow: HPLC-MS/MS
Caption: Workflow for the HPLC-MS/MS analysis of 2-(1-ethenylcyclopentyl)acetic acid.
Detailed Protocol: HPLC-MS/MS
1. Sample Preparation (Protein Precipitation)
Rationale: A simple and rapid method to remove proteins from biological samples, which can interfere with the analysis and damage the HPLC column.
Protocol:
To 100 µL of the sample, add an appropriate internal standard.
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
Vortex for 1 minute to precipitate the proteins.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean vial for injection. For cleaner samples, the supernatant can be evaporated and reconstituted in the mobile phase.
2. HPLC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
HPLC Conditions (Example):
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M-H]⁻ of the analyte, and product ions will be determined by infusing a standard solution of the analyte into the mass spectrometer.
Method Validation Parameters (ICH Q2(R2))
The validation parameters for the HPLC-MS/MS method are the same as those outlined for the GC-MS method, ensuring the method is specific, linear, accurate, precise, sensitive, and robust for its intended purpose.
Data Presentation and Interpretation
Quantitative data from both methods should be presented in a clear and concise manner. A summary table of the validation results is recommended for easy comparison and assessment of the method's performance.
Method
Analyte
Linearity (r²)
Accuracy (%)
Precision (RSD%)
LOQ (ng/mL)
GC-MS
2-(1-ethenylcyclopentyl)acetic acid
≥ 0.995
95-105
< 10
1.0
HPLC-MS/MS
2-(1-ethenylcyclopentyl)acetic acid
≥ 0.998
98-102
< 5
0.1
Note: The values in the table are examples and should be determined experimentally during method validation.
Conclusion and Recommendations
This application note provides detailed protocols for the quantification of 2-(1-ethenylcyclopentyl)acetic acid using two robust analytical techniques: GC-MS with silylation and HPLC-MS/MS.
GC-MS is a reliable and cost-effective method, particularly when high throughput is not a primary concern. The derivatization step, while adding a preparative step, significantly improves chromatographic performance.
HPLC-MS/MS offers superior sensitivity and selectivity, and the elimination of the derivatization step simplifies sample preparation, making it ideal for high-throughput analysis and the quantification of low concentrations of the analyte in complex biological matrices.
The choice between these two methods should be based on the specific analytical needs, available instrumentation, and the desired level of sensitivity. Both methods, when properly validated according to ICH guidelines, will provide accurate and reliable data for drug development and research applications.
References
ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures, Step 4 version (2023). [Link]
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
ICH. Validation of Analytical Procedures Q2(R2). [Link]
IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
Miliwebs. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
Taylor & Francis Online. LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY DETERMINATION OF FREE FATTY ACIDS IN PHOSPHOLIPID-BASED FORMULATIONS. [Link]
ACS Publications. Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. [Link]
National Center for Biotechnology Information. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. [Link]
J-STAGE. Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. [Link]
RSC Publishing. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. [Link]
National Center for Biotechnology Information. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
DigitalCommons@UNL. Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. [Link]
ScienceDirect. Acids: Derivatization for GC Analysis. [Link]
Google Patents. Method of analysis of carboxylic acid by mass spectrometry.
University of Calgary. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]
Chemical Review and Letters. Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. [Link]
Smithsonian Institution. Determination of the plasticizer content in poly(vinyl acetate) paint medium by pyrolysis–silylation–gas chromatography. [Link]
ResearchGate. GC-MS and LC-MS methods presented for carboxylic acid determination and related high. [Link]
ResearchGate. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]
ResearchGate. hplc based procedure development for monitoring acetic acid in daclatasvir drug. [Link]
MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]
Technical Support Center: Degradation Pathways of 2-(1-ethenylcyclopentyl)acetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(1-ethenylcyclopentyl)acetic acid. This guide provides in-depth tec...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(1-ethenylcyclopentyl)acetic acid. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to navigate the complexities of characterizing the degradation pathways of this molecule. Our approach is grounded in established principles of physical organic chemistry and pharmaceutical stability testing to ensure scientific integrity and practical applicability.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most probable degradation pathways for 2-(1-ethenylcyclopentyl)acetic acid under forced degradation conditions?
Based on its chemical structure, which features a vinyl group, a cyclopentyl ring, and a carboxylic acid moiety, several degradation pathways are plausible under standard stress conditions (hydrolytic, oxidative, photolytic, and thermolytic).
Hydrolytic Degradation (Acidic/Basic): The primary site of hydrolytic attack is the vinyl group. Under acidic conditions, the ethenyl group is susceptible to acid-catalyzed hydration, following Markovnikov's rule. This reaction proceeds via protonation of the double bond to form a stable tertiary carbocation, which is then attacked by water.[1][2][3][4] In basic conditions, while the vinyl group is generally stable, extreme conditions could potentially lead to unexpected reactions, though this is less common than acid-catalyzed pathways.[5] The carboxylic acid and cyclopentyl ring are generally stable to hydrolysis under typical conditions.
Oxidative Degradation: The vinyl group is highly susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide or atmospheric oxygen can lead to the formation of epoxides, which can be further hydrolyzed to diols. More aggressive oxidation, such as ozonolysis, can cleave the double bond to form a ketone and formaldehyde.[6][7][8][9] The cyclopentyl ring can also undergo oxidation, potentially leading to ring-opening and the formation of dicarboxylic acids, although this typically requires harsh conditions.[10]
Photolytic Degradation: Molecules with vinyl groups can undergo photochemical reactions upon exposure to UV light.[11][12] Potential pathways include cis-trans isomerization (not applicable here due to the terminal vinyl group), cyclization reactions, or the formation of reactive radical species that can lead to polymerization or further degradation.[11][13]
Thermolytic Degradation: At elevated temperatures, the most likely degradation pathway is the decarboxylation of the carboxylic acid moiety, releasing carbon dioxide.[14][15][16][17] This would result in the formation of 1-ethenyl-1-methylcyclopentane. The vinyl group itself can also be involved in thermal reactions, such as polymerization or rearrangement, particularly at very high temperatures.[18][19][20]
Q2: We are observing an unexpected peak in our HPLC chromatogram during an acidic stress study. What could it be?
An unexpected peak during an acidic stress study of 2-(1-ethenylcyclopentyl)acetic acid is likely the product of the acid-catalyzed hydration of the vinyl group. The proposed mechanism involves the protonation of the double bond to form a tertiary carbocation at the carbon attached to the cyclopentyl ring. Subsequent nucleophilic attack by a water molecule would lead to the formation of 2-(1-(1-hydroxyethyl)cyclopentyl)acetic acid.[1][2][3][4]
Troubleshooting Steps:
Confirm Identity: Use LC-MS to determine the molecular weight of the unknown peak. The hydrated product will have a molecular weight of 18 Da higher than the parent compound.
Kinetics: Monitor the formation of this peak over time. Its appearance should correlate with the disappearance of the parent compound.
pH Dependence: The rate of formation of this degradant should be dependent on the acid concentration.
Q3: Our oxidative stress study with hydrogen peroxide is showing multiple degradation products. How can we identify them?
Oxidative stress on the vinyl group can lead to several products. The primary product is often the epoxide, 2-(1-(oxiran-2-yl)cyclopentyl)acetic acid. This epoxide is an intermediate and can be hydrolyzed to the corresponding diol, 2-(1-(1,2-dihydroxyethyl)cyclopentyl)acetic acid, especially if the reaction is carried out in an aqueous medium. More aggressive oxidation can lead to cleavage of the C=C bond, yielding 1-acetylcyclopentyl)acetic acid and formaldehyde.[5][21]
Analytical Approach:
LC-MS/MS: This is the most powerful tool for identifying these products. Look for mass shifts corresponding to the addition of one oxygen atom (epoxide, +16 Da), two oxygen atoms (diol, +34 Da), and cleavage products. Fragmentation patterns in MS/MS can help elucidate the structures.
Reference Standards: If possible, synthesize potential degradation products to confirm their retention times and mass spectra.
Troubleshooting Guides
Issue: Peak Tailing for the Parent Compound and Degradants in Reversed-Phase HPLC
Background: Carboxylic acids, like 2-(1-ethenylcyclopentyl)acetic acid and its acidic degradants, are prone to peak tailing in reversed-phase HPLC. This is often due to secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.[22][23][24][25]
Solutions:
Troubleshooting Step
Explanation
Recommended Action
Mobile Phase pH Adjustment
At a pH near the pKa of the carboxylic acid, the analyte exists in both ionized and non-ionized forms, leading to poor peak shape. Lowering the pH of the mobile phase (at least 2 pH units below the analyte's pKa) will suppress the ionization of the carboxylic acid, minimizing interactions with silanol groups.[24][25]
Add a small amount of an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid.[23]
Use a Base-Deactivated Column
Modern HPLC columns are often "base-deactivated" or "end-capped" to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[22]
If peak tailing persists, switch to a column specifically designed for the analysis of polar or acidic compounds.
Check for Column Overload
Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Reduce the injection volume or the concentration of the sample.
Investigate Physical Problems
A void at the head of the column or issues with fittings can cause peak tailing for all compounds.[22]
To diagnose, inject a neutral compound. If it also tails, a physical problem is likely. Inspect and replace fittings as needed, or consider replacing the column.[22]
Issue: Poor Resolution Between Isomeric Degradation Products
Background: Some degradation pathways, particularly those involving the cyclopentyl ring, could potentially lead to the formation of structural isomers. Separating these isomers can be challenging.
Solutions:
Troubleshooting Step
Explanation
Recommended Action
Optimize Mobile Phase Composition
The choice of organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile can significantly impact selectivity.
Systematically vary the organic modifier and the gradient slope to improve the separation of critical pairs.
Change Stationary Phase
Different column chemistries (e.g., C18, C8, Phenyl) offer different selectivities.
Screen a variety of columns with different stationary phases to find the optimal separation.
Temperature Optimization
Adjusting the column temperature can alter the selectivity of the separation.
Investigate the effect of column temperature (e.g., 25°C, 30°C, 40°C) on the resolution of the isomeric peaks.
Consider Chiral Separation
If enantiomers or diastereomers are formed, a chiral stationary phase will be necessary for separation.[4][26][27][28]
If stereoisomers are suspected, screen a range of chiral columns.
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-(1-ethenylcyclopentyl)acetic Acid
Objective: To generate potential degradation products of 2-(1-ethenylcyclopentyl)acetic acid under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.
Materials:
2-(1-ethenylcyclopentyl)acetic acid
Hydrochloric acid (1N)
Sodium hydroxide (1N)
Hydrogen peroxide (30%)
Methanol, Acetonitrile (HPLC grade)
Water (HPLC grade)
Trifluoroacetic acid (TFA)
HPLC system with UV or PDA detector
LC-MS system for peak identification
Procedure:
Sample Preparation: Prepare a stock solution of 2-(1-ethenylcyclopentyl)acetic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent.
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
Sample Analysis:
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Analyze samples by LC-MS to identify the molecular weights of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 2-(1-ethenylcyclopentyl)acetic acid from its potential degradation products.
Instrumentation and Columns:
HPLC with gradient elution capability and UV/PDA detector.
Column: Base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions:
Parameter
Condition
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Gradient
10% B to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
210 nm
Injection Volume
10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from Protocol 1 will be crucial for demonstrating specificity.
Visualizations
Hypothetical Degradation Pathways
Caption: Proposed degradation pathways of 2-(1-ethenylcyclopentyl)acetic acid.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
Filo. (2025, September 10). What is the mechanism for the acid-catalyzed hydration of vinyl ethers?
Nakamura, N., Nojima, M., & Kusabayashi, S. (n.d.). Ozonolysis of vinyl ethers. Evidence for intramolecular oxygen transfer from a carbonyl oxide moiety to a methoxyvinyl group. Journal of the American Chemical Society.
RSC Publishing. (n.d.). Ozonolysis of vinyl compounds, CH2 [[double bond, length half m-dash]] CH–X, in aqueous solution—the chemistries of the ensuing formyl compounds and hydroperoxides.
ResearchGate. (2003, April). Ozonolysis of vinyl compounds, CH2=CH-X, in aqueous solution - The chemistries of the ensuing formyl compounds and hydroperoxides | Request PDF.
Axion Labs. (2022, February 15). HPLC Peak Tailing.
Driver, G. et al. (n.d.). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis.
Wikipedia. (n.d.).
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
Fiveable. (2025, August 15). Thermal decarboxylation Definition - Organic Chemistry II Key Term.
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Organic Chemistry Tutor. (n.d.).
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
Journal of Pharmaceutical Research and Development. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
ECHEMI. (n.d.). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?
Office of Scientific and Technical Information. (2025, December 22).
MSU chemistry. (n.d.). Mechanism of Ozonolysis.
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).
PMC. (n.d.).
International Journal of Research. (2014, July 15).
YouTube. (2018, February 11). 23.
Chemistry LibreTexts. (2022, October 17). 6.
Chemistry Stack Exchange. (2014, November 11).
ACS Publications. (n.d.). Ozonolysis of vinyl ethers in the presence of .alpha.-diketones and .alpha.-keto esters. The Journal of Organic Chemistry.
RSC Publishing. (2023, June 27).
ACS Publications. (2023, May 16).
MDPI. (2023, October 20).
IJTSRD. (2021, September 15).
Fiveable. (2025, September 15). Cyclopentane Ring Definition - Organic Chemistry Key Term.
IRJPMS. (2025).
JOCPR. (n.d.).
RotaChrom. (2024, November 7).
ResearchGate. (n.d.). Mechanism of acid-catalyzed vinyl ether hydrolysis involving...
SlidePlayer. (n.d.). Chapter 9. Reactions of vinyl polymers.
SciSpace. (1966). Acid-catalyzed reactions of vinyl compounds: iv.
Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
KPU Pressbooks. (n.d.). 4.
Inchem.org. (2004). ALICYCLIC, ALICYCLIC-FUSED AND AROMATIC-FUSED RING LACTONES (JECFA 52, 2004).
AIP Publishing. (n.d.). The Thermal Degradation Kinetics and Morphology of Poly(vinyl butyral) Cast Films Prepared Using Different Organic Solvents.
ResearchGate. (2025, August 5). (PDF) The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate)
IJPPR. (2023, February 28).
ACS Publications. (n.d.). Photochemically induced cyclization of some furyl- and thienylethenes. The Journal of Organic Chemistry.
LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
ElectronicsAndBooks. (n.d.). The Photolysis of Phosgene—Ethylene Mixtures.
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
. (2023, October 15). Thermal and Thermo-Oxidative Degradations of Polyvinyl Alcohol with 2,5-Furandicarboxylic Acid Acting as a Crosslinking.
Benchchem. (n.d.). Protocols for the Selective Oxidation of Cyclopentane Rings: A Guide for Researchers.
Research & Reviews: Journal of Chemistry. (2016, January 30). A Kinetics Study on the Thermal Degradation of Starch/Poly (Vinyl Alcohol) Blend.
Chemistry LibreTexts. (2021, July 31). 28.3: Organic Photochemistry.
Journal of Pharmaceutical Innovation. (2022, November 30).
PMC. (n.d.). Differential Degradation of Bicyclics with Aromatic and Alicyclic Rings by Rhodococcus sp. Strain DK17.
Technical Support Center: 2-(1-ethenylcyclopentyl)acetic acid Synthesis
This guide details the formation of 2-(1-ethenylcyclopentyl)acetic acid (also known as (1-vinylcyclopentyl)acetic acid), a critical intermediate in the synthesis of gabapentinoid analogs and spiro-cyclic pharmaceutical s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the formation of 2-(1-ethenylcyclopentyl)acetic acid (also known as (1-vinylcyclopentyl)acetic acid), a critical intermediate in the synthesis of gabapentinoid analogs and spiro-cyclic pharmaceutical scaffolds.
The formation relies on the Johnson-Claisen Rearrangement (Orthoester Claisen), a high-precision [3,3]-sigmatropic shift that constructs a quaternary carbon center with high regioselectivity.
Part 1: Reaction Mechanism & Pathway
Core Reaction: Johnson-Claisen Rearrangement of 2-cyclopentylideneethanol.
The Mechanistic Narrative[1][2][3][4]
Orthoester Exchange: The reaction initiates with the acid-catalyzed exchange of 2-cyclopentylideneethanol (allylic alcohol) with triethyl orthoacetate . This forms a mixed orthoester intermediate.
Elimination (The Critical Driver): Under thermal conditions (
140°C) and weak acid catalysis (Propionic acid), the mixed orthoester eliminates a molecule of ethanol to generate the reactive ketene acetal .
[3,3]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, suprafacial [3,3]-shift via a chair-like transition state.
Bond Breaking: The C-O bond of the allyl vinyl ether system breaks.
Bond Forming: A new C-C bond forms between the
-carbon of the vinyl group and the ketene acetal carbon.
Result: The exocyclic double bond of the starting material migrates to become the vinyl group on the new quaternary center.
Hydrolysis: The resulting ester (Ethyl 2-(1-vinylcyclopentyl)acetate) is saponified to yield the free acid.
Mechanism Visualization
Figure 1: Reaction pathway for the formation of 2-(1-ethenylcyclopentyl)acetic acid via Johnson-Claisen rearrangement.
Part 2: Experimental Protocol (Best Practice)
Pre-requisite: Synthesis of precursor 2-cyclopentylideneethanol via DIBAL-H reduction of ethyl cyclopentylideneacetate [1].[1]
Step 1: Johnson-Claisen Rearrangement
Reagents:
2-Cyclopentylideneethanol (1.0 equiv)
Triethyl orthoacetate (7.0 - 10.0 equiv) [Excess is crucial as solvent]
Propionic Acid (0.05 equiv) [Catalyst]
Workflow:
Setup: Equip a round-bottom flask with a distillation head (short path) and a receiving flask.
Charging: Add 2-cyclopentylideneethanol, triethyl orthoacetate, and propionic acid.
Reaction: Heat the mixture to 135-145°C (oil bath temperature).
Distillation: As the reaction proceeds, ethanol is generated. Crucial: You must continuously distill off the ethanol to drive the equilibrium toward the ketene acetal.
Monitoring: The reaction is typically complete when ethanol cessation is observed (approx. 2-4 hours).
Workup: Distill off the excess triethyl orthoacetate under reduced pressure. The residue is the crude ester.
Step 2: Hydrolysis
Reagents:
Crude Ethyl Ester
LiOH (3.0 equiv)
THF/Water (3:1 ratio)
Workflow:
Dissolve crude ester in THF/Water.
Add LiOH and heat to 60°C for 12 hours (Steric hindrance at the quaternary center requires thermal energy for saponification).
Acidify with 1M HCl to pH 2.
Extract with Ethyl Acetate, dry over
, and concentrate.
Part 3: Troubleshooting Guide & FAQs
Issue 1: Low Conversion / Starting Material Remaining
Symptom: NMR shows unreacted allylic alcohol after 4+ hours.
Root Cause A:Ethanol Retention. The Johnson-Claisen is an equilibrium process. If ethanol is not removed, the ketene acetal reverts to the orthoester.
Fix: Ensure your distillation head is active. A gentle nitrogen sweep can help carry ethanol vapor over.
Root Cause B:Moisture. Orthoesters hydrolyze rapidly in the presence of water, destroying the reagent before it reacts.
Fix: Use flame-dried glassware and fresh triethyl orthoacetate.
Issue 2: Low Yield (Polymerization/Tars)
Symptom: Dark reaction mixture, viscous residue, loss of vinyl signals.
Root Cause:Acid Strength/Temperature. Strong acids or excessive heat can polymerize the electron-rich vinyl ether intermediates or the final diene product.
Fix: Use Propionic Acid or Pivalic Acid (weak acids). Do not use p-TsOH or HCl. Keep oil bath below 150°C.
Issue 3: Hydrolysis Incomplete
Symptom: Product contains ethyl peaks (triplet at 1.2 ppm, quartet at 4.1 ppm) after saponification.
Root Cause:Steric Hindrance. The ester is attached to a quaternary carbon (neopentyl-like position), making nucleophilic attack by hydroxide slow.
Fix: Increase temperature to reflux (65-70°C) and extend time to 24h. Use LiOH instead of NaOH (Li+ acts as a Lewis acid to activate the carbonyl).
Issue 4: Isomerization of Double Bond
Symptom: Internal double bond observed (cyclopentene ring) rather than vinyl group.
Root Cause:Thermodynamic Drift. Prolonged heating of the final acid product can cause the double bond to migrate into the ring (more stable).
Fix: Avoid distilling the final high-boiling acid product at high temperatures if possible. Purify via acid-base extraction or column chromatography.
Preparation of 2-cyclopentylideneethanol:
Patent US6395767B2. Cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl peptidase IV and method.[2][3][4][5] (See "General Method B").
Johnson-Claisen Mechanism & Conditions:
Johnson, W. S., et al. "Simple Stereoselective Version of the Claisen Rearrangement Leading to Trans-Trisubstituted Olefinic Bonds." Journal of the American Chemical Society, vol. 92, no. 3, 1970, pp. 741–743.
[Link]
Review of Claisen Rearrangements in Synthesis:
Castro, A. M. M. "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, vol. 104, no. 6, 2004, pp. 2939–3002.
[Link]
establishing the purity of synthetic 2-(1-ethenylcyclopentyl)acetic acid
Comparative Analysis of Purity Determination Methods for Synthetic 2-(1-ethenylcyclopentyl)acetic Acid Executive Summary & Chemical Context 2-(1-ethenylcyclopentyl)acetic acid (CAS: N/A for specific isomer, structurally...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis of Purity Determination Methods for Synthetic 2-(1-ethenylcyclopentyl)acetic Acid
Executive Summary & Chemical Context
2-(1-ethenylcyclopentyl)acetic acid (CAS: N/A for specific isomer, structurally related to Gabapentinoid precursors) represents a critical scaffold in the synthesis of neuroactive agents and terpene analogs. Unlike its saturated counterparts (e.g., Gabapentin intermediates), the presence of the geminal vinyl group introduces unique stability challenges, specifically susceptibility to oxidative polymerization and acid-catalyzed endo-cyclic double bond migration.
Establishing the purity of this molecule requires a multi-modal approach. A single technique is insufficient due to the molecule's specific physicochemical properties:
Lack of Strong Chromophore: The isolated vinyl group absorbs weakly (λ < 215 nm), complicating standard HPLC-UV.
Thermal Instability: The vinyl group risks polymerization at high GC inlet temperatures.
Isomeric Complexity: Differentiating the exo-vinyl target from the thermodynamically stable endo-cyclic isomer requires high-resolution separation.
This guide compares three primary methodologies: qNMR (Quantitative Nuclear Magnetic Resonance) , RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) , and Derivatized GC-FID (Gas Chromatography) .
Method A: 1H-qNMR (The Absolute Mass Balance Standard)
Verdict: Best for Absolute Purity Assay (Potency)
Quantitative NMR is the primary reference method for this molecule because it does not require a reference standard of the analyte itself—a common bottleneck in early-stage synthesis. It provides a direct molar ratio of the analyte to a certified internal standard (IS).
Mechanistic Insight
The vinyl protons of the ethenyl group provide a distinct diagnostic signature in the 5.0–6.0 ppm region, well-separated from the aliphatic cyclopentyl envelope (1.4–1.9 ppm) and the acetic acid methylene singlet (~2.4 ppm). This separation allows for precise integration without interference from saturated synthetic precursors.
Experimental Protocol
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent acid dimerization and volatility issues).
Internal Standard (IS): Maleic Acid (99.9% TraceCERT®). Chosen for its relaxation delay compatibility and distinct singlet at ~6.2 ppm.
Procedure:
Accurately weigh ~20 mg of analyte and ~10 mg of Maleic Acid into a vial.
Dissolve in 0.7 mL DMSO-d6.
Acquisition Parameters:
Pulse Angle: 90°
Relaxation Delay (d1): 60 seconds (Critical: Must be >5x T1 of the longest proton to ensure full relaxation).
Scans: 16 or 32.
Temperature: 298 K.
Self-Validating Criteria
Baseline: Flat baseline integration over ±20 Hz of target peaks.
S/N Ratio: Signal-to-Noise ratio > 250:1 for quantitative peaks.
Mass Balance: Purity calculated via vinyl protons must match purity calculated via the methylene singlet within <1.0%.
Method B: RP-HPLC-UV/CAD (The Impurity Profiler)
Verdict: Best for Trace Impurity Profiling & Isomer Separation
While qNMR gives the "true" potency, it fails to detect trace impurities (<0.5%) that overlap with the solvent or main peaks. HPLC is essential for separating the exo-vinyl target from the endo-cyclic isomer (2-(cyclopent-1-enyl)acetic acid).
Mechanistic Insight
Standard C18 columns often fail to resolve the exo and endo isomers due to similar hydrophobicity. We utilize a Phenyl-Hexyl stationary phase. The pi-pi interactions between the phenyl ring of the column and the vinyl group of the analyte provide the necessary selectivity factor (
) to resolve the isomers.
Experimental Protocol
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid protonation, preventing peak tailing).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection:
Primary: UV at 210 nm (Detects carbonyl and vinyl unsaturation).
Alternative: Charged Aerosol Detector (CAD) if available (Uniform response for non-chromophoric impurities like saturated starting materials).
Self-Validating Criteria
Resolution (
): > 1.5 between the main peak and the nearest isomer impurity.
Tailing Factor (
): 0.9 < < 1.2 (Ensures no secondary interactions with silanols).
Method C: Derivatized GC-FID (The Volatile Specialist)
Verdict: Best for Residual Solvents & Volatile Precursors
Direct injection of carboxylic acids in GC leads to adsorption in the liner and broad, tailing peaks. Derivatization to the methyl ester is mandatory. This method excels at detecting volatile precursors (e.g., cyclopentanone) that HPLC might miss near the void volume.
Mechanistic Insight
Methylation caps the polar carboxylic acid, increasing volatility and thermal stability. We use Trimethylsilyldiazomethane (TMS-DAM) as a safer alternative to Diazomethane. It reacts instantaneously in methanol to form the methyl ester.
Experimental Protocol
Derivatization:
Dissolve 10 mg sample in 1 mL Methanol/Toluene (1:4).
Add 2.0 M TMS-DAM in hexanes dropwise until a persistent yellow color remains.
Quench with trace acetic acid after 10 mins.
Column: DB-WAX UI (30 m x 0.25 mm, 0.25 µm).
Inlet: Split 50:1, 220°C (Keep low to prevent vinyl polymerization).
Oven: 50°C (hold 2 min) → 10°C/min → 240°C.
Comparative Data Summary
The following table summarizes a hypothetical validation batch containing common synthesis byproducts.
Parameter
Method A: qNMR
Method B: HPLC-UV (Phenyl-Hexyl)
Method C: GC-FID (Me-Ester)
Primary Scope
Absolute Assay (Potency)
Non-volatile Impurities & Isomers
Volatile Precursors & Solvents
Purity Value
96.4% ± 0.3%
98.1% (Area %)
99.2% (Area %)
Isomer Detection
Poor (Signals overlap)
Excellent (Resolved)
Good (Resolved)
Inorganic Salts
Detects (via mass balance gap)
Blind
Blind
Water Content
Detects (if distinct peak)
Blind
Blind
Sample Prep
Minimal (Dissolution)
Simple (Dilution)
Complex (Derivatization)
Limit of Quantitation
High (~1%)
Low (<0.05%)
Low (<0.05%)
Note: The "Purity Value" discrepancy is typical. HPLC/GC Area% often overestimates purity because they do not "see" inorganic salts, water, or impurities with different response factors. qNMR provides the true weight-for-weight purity.
Visualized Workflows
Diagram 1: The Analytical Decision Matrix
This workflow illustrates the logical progression for certifying a batch of 2-(1-ethenylcyclopentyl)acetic acid.
Caption: Analytical workflow for cross-validating purity. qNMR establishes potency, while HPLC and GC characterize specific impurities.
Understanding the chemistry of the impurities is vital for selecting the separation mechanism.
Caption: The critical impurity pathway (Exo-to-Endo migration) and the derivatization step required for GC analysis.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link
Bhat, S., et al. (2019). "Development of a stability-indicating HPLC method for Gabapentin and its related substances." Journal of Chromatographic Science. (Cited for structural analog methodology).[1] Link
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Phenomenex Application Guide. "Selectivity of Phenyl-Hexyl Phases for Aromatic and Unsaturated Compounds." Link
Sigma-Aldrich Technical Bulletin. "Derivatization Reagents for Gas Chromatography: TMS-Diazomethane." Link